molecular formula C19H16FNO B7763017 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine

4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine

Cat. No.: B7763017
M. Wt: 293.3 g/mol
InChI Key: YUMWKVNIYXTELH-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the biphenyl structure, along with an amine group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Suzuki Coupling Reaction: The initial step involves the Suzuki coupling of 4-bromo-3-fluorobiphenyl with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms 4’-benzyloxy-3-fluoro[1,1’-biphenyl].

    Amination: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.

Industrial Production Methods

Industrial production of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the benzyloxy group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4’-(Benzyloxy)-3-chloro[1,1’-biphenyl]-4-amine: Similar structure with a chlorine atom instead of fluorine.

    4’-(Benzyloxy)-3-methyl[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of fluorine.

    4’-(Benzyloxy)-3-nitro[1,1’-biphenyl]-4-amine: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-amine imparts unique properties such as increased electronegativity and lipophilicity, which can enhance its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-fluoro-4-(4-phenylmethoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12H,13,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMWKVNIYXTELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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